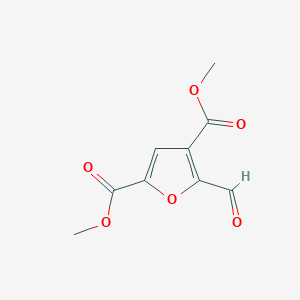

Dimethyl 5-formylfuran-2,4-dicarboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 5-formylfuran-2,4-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O6/c1-13-8(11)5-3-6(9(12)14-2)15-7(5)4-10/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJNHPXYVVVQDPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(O1)C=O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Dimethyl 5 Formylfuran 2,4 Dicarboxylate

Biomass-Derived Precursors and Feedstocks for Furan (B31954) Dicarboxylates

The pursuit of sustainable chemical production has led to a significant focus on biomass as a renewable feedstock. Furan derivatives, in particular, are key platform molecules that can be obtained from the dehydration of carbohydrates. While the synthesis of 2,5-disubstituted furans from biomass is well-established, the pathways to 2,4-disubstituted analogues are less direct but equally rooted in biorefinery concepts.

A notable, albeit indirect, route to the furan-2,4-dicarboxylate scaffold from biomass-derived precursors involves the Henkel reaction. rsc.orgscispace.comwur.nlrsc.org This reaction utilizes potassium-2-furoate, which can be produced by the oxidation of furfural (B47365), a key biomass-derived platform chemical. researchgate.net The Henkel reaction, a thermal disproportionation, primarily yields furan-2,5-dicarboxylic acid (2,5-FDCA); however, under specific catalytic conditions, furan-2,4-dicarboxylic acid (2,4-FDCA) is formed as a significant byproduct. rsc.orgscispace.comwur.nlrsc.org This discovery opens a potential avenue for obtaining the 2,4-isomer from renewable resources.

The reaction is typically carried out at high temperatures in the presence of Lewis acidic catalysts such as cadmium iodide (CdI₂) or zinc chloride (ZnCl₂). rsc.orgscispace.comwur.nlrsc.org The selectivity towards the 2,4-FDCA isomer can be influenced by the choice of catalyst and reaction temperature. rsc.org

Table 1: Influence of Catalyst on the Formation of Furan-2,4-dicarboxylic Acid (2,4-FDCA) in the Henkel Reaction

| Catalyst | Temperature (°C) | 2,5-FDCA Yield (%) | 2,4-FDCA Yield (%) |

|---|---|---|---|

| CdI₂ | 260 | 55 | 35 |

This table is generated based on data presented in scientific literature. rsc.orgscispace.comwur.nlrsc.org

Conversion of 5-Hydroxymethylfurfural (B1680220) (HMF) to Key Intermediates

While 5-Hydroxymethylfurfural (HMF) is a primary precursor for 2,5-disubstituted furans, its direct conversion to 2,4-dicarboxylates is not a recognized pathway. HMF is typically derived from the acid-catalyzed dehydration of C6 sugars like fructose (B13574) and glucose. rsc.orgnih.gov The extensive research on HMF has established it as a versatile starting material for a plethora of valuable chemicals, primarily through oxidation and reduction reactions of its hydroxymethyl and formyl groups. nih.gov The oxidation of HMF, for instance, leads to 2,5-furandicarboxylic acid (FDCA), a prominent bio-based monomer for polymers. nih.govnih.govrsc.org

Utilization of 2,5-Furandiformaldehyde (DFF)

Similar to HMF, 2,5-Furandiformaldehyde (DFF) is a key intermediate in the synthesis of 2,5-disubstituted furan derivatives. DFF can be obtained through the selective oxidation of the hydroxymethyl group of HMF. mdpi.com Subsequent oxidation of DFF provides a direct route to 2,5-FDCA. mdpi.com The application of DFF is therefore confined to the synthesis of the 2,5-isomers and is not a direct precursor for the 2,4-dicarboxylate scaffold.

Oxidative Esterification Approaches for Formylfuran Dicarboxylates

Once the furan-2,4-dicarboxylic acid is obtained, the next step towards the target molecule is esterification to form the dimethyl ester, followed by formylation. Alternatively, a precursor such as dimethyl furan-2,4-dicarboxylate could be directly formylated.

Catalytic Strategies for Direct Synthesis

Direct catalytic oxidative esterification methods are well-developed for the synthesis of dimethyl furan-2,5-dicarboxylate (B1257723) from HMF. sarchemlabs.com These methods often employ noble metal catalysts in the presence of an alcohol and an oxidant. However, the direct synthesis of Dimethyl 5-formylfuran-2,4-dicarboxylate from a suitable precursor is not well-documented.

A hypothetical direct approach could involve the catalytic oxidation and esterification of a furan derivative already containing the 2,4-dicarboxylate and a precursor to the 5-formyl group. However, the synthesis of such a starting material from biomass is not established.

The esterification of the 2,4-FDCA obtained from the Henkel reaction can be achieved through conventional methods. For instance, reaction with methanol (B129727) in the presence of an acid catalyst or using reagents like trimethylsilyl (B98337) chloride in methanol can yield dimethyl furan-2,4-dicarboxylate. arkat-usa.org

The subsequent step, formylation of dimethyl furan-2,4-dicarboxylate, presents a significant chemical challenge. The two electron-withdrawing carboxylate groups deactivate the furan ring towards electrophilic substitution reactions like formylation. wikipedia.org Standard formylation methods, such as the Vilsmeier-Haack reaction, are typically effective on electron-rich aromatic systems. researchgate.netijpcbs.comwikipedia.orgorganic-chemistry.orgchemistrysteps.com Applying these conditions to the electron-deficient dimethyl furan-2,4-dicarboxylate would likely require harsh conditions and may result in low yields or no reaction.

Multi-step Synthesis via Protected Intermediates

Given the challenges of direct formylation on a deactivated furan ring, a multi-step approach involving protecting groups could be a more viable strategy. This would entail protecting one of the functional groups to modulate the reactivity of the furan ring or to prevent side reactions.

Acetal (B89532) protection is a common strategy to mask the reactivity of aldehyde functionalities during subsequent chemical transformations. acs.orgpearson.compearson.comyoutube.com In the context of synthesizing the target molecule, if a precursor with a formyl group and other reactive sites were used, acetal protection would be crucial. For instance, if one were to start with a molecule like furan-3-carbaldehyde, the formyl group could be protected as a dimethyl acetal before introducing the carboxylate groups. acs.org This protection would prevent the formyl group from undergoing oxidation or other unwanted reactions during the subsequent synthetic steps. The acetal group is stable under neutral and basic conditions and can be readily deprotected under acidic conditions to regenerate the aldehyde. acs.orgyoutube.com

A plausible, though not explicitly documented, multi-step synthesis could involve:

Synthesis of furan-2,4-dicarboxylic acid, for example, via the Henkel reaction. rsc.orgscispace.comwur.nlrsc.org

Selective reduction of one of the carboxylic acid groups to a hydroxymethyl group.

Protection of the remaining carboxylic acid group, for example, as an ester.

Oxidation of the hydroxymethyl group to a formyl group.

Esterification of the protected carboxylic acid.

This hypothetical route highlights the complexity and the need for strategic use of protecting groups to achieve the synthesis of this compound.

Sequential Oxidation and Esterification Routes

A logical and versatile approach to synthesizing this compound involves a multi-step sequence starting from a simpler furan precursor. This strategy hinges on the initial synthesis of a furan core with the correct alkyl and formyl substitution pattern, followed by the selective oxidation of the alkyl groups to carboxylic acids and a final esterification step.

A plausible pathway begins with the precursor 5-formyl-2,4-dimethylfuran. The synthesis of this intermediate can be envisioned starting from 2,4-dimethylfuran (B1205762) ebi.ac.uknih.govhmdb.ca. The subsequent introduction of the formyl group at the C5 position, which is the most electronically activated site for electrophilic substitution, can be achieved via standard formylation methods such as the Vilsmeier-Haack reaction researchgate.net.

The critical transformation in this sequence is the oxidation of the two methyl groups at the C2 and C4 positions to carboxylic acids. This step is challenging due to the need for selectivity, ensuring the aldehyde group at C5 remains unaffected. The extensive research on the oxidation of 5-hydroxymethylfurfural (HMF) to 2,5-furandicarboxylic acid (FDCA) provides a valuable precedent for this type of transformation mdpi.comrsc.org. Various catalytic systems, often employing transition metals and molecular oxygen or other oxidants, have been developed for the oxidation of alkyl or hydroxymethyl side chains on furan rings mdpi.comresearchgate.netsciengine.com. Catalysts based on cobalt, manganese, platinum, or gold in the presence of a base are commonly used mdpi.com. Achieving selective oxidation of the methyl groups without over-oxidizing the formyl group may require careful control of reaction conditions or the use of a protecting group strategy for the aldehyde.

The final step is the esterification of the resulting 5-formylfuran-2,4-dicarboxylic acid. This is a standard chemical transformation that can be readily accomplished by reacting the diacid with methanol under acidic conditions or by using other esterification agents like dimethyl carbonate nih.govrsc.orgresearchgate.netgoogleapis.comgoogle.com.

Table 1: Representative Catalyst Systems for Analogous Furan Oxidation Reactions

| Catalyst System | Oxidant | Substrate (Analog) | Product (Analog) | Temperature (°C) | Yield (%) |

| Co/Mn/Br | Air | 5-Hydroxymethylfurfural | 2,5-Furandicarboxylic Acid | 100-125 | ~35-60 |

| Pt/C | O₂ | 5-Hydroxymethylfurfural | 2,5-Furandicarboxylic Acid | 100 | >95 |

| Au/TiO₂ | O₂ | 5-Hydroxymethylfurfural | 2,5-Furandicarboxylic Acid | 95 | 99 |

| MnO₂ | O₂ | 5-Hydroxymethylfurfural | 2,5-Furandicarboxylic Acid | 110 | 91 |

| VDH/NOX enzymes | O₂ | 5-Hydroxymethylfurfural | 2,5-Furandicarboxylic Acid | 30 | >90 |

This table presents data for the oxidation of HMF to FDCA, which serves as an analogy for the proposed oxidation of 5-formyl-2,4-dimethylfuran. VDH = Vanillin Dehydrogenase; NOX = NADH Oxidase.

Emerging and Novel Synthetic Pathways

In contrast to sequential modification, emerging synthetic strategies focus on constructing the polysubstituted furan ring in a single or few steps from acyclic precursors. These methods offer advantages in terms of atom economy and step efficiency.

One of the most powerful and classic methods for furan synthesis is the Paal-Knorr synthesis , which involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound wikipedia.orgalfa-chemistry.comyoutube.comorganic-chemistry.org. To synthesize the target molecule, a suitably substituted 1,4-dicarbonyl precursor would be required. For instance, a compound such as 3-(methoxycarbonyl)-4-oxo-2-(protected formyl)heptane-2,6-dione could theoretically cyclize to form the desired furan ring system. A related approach has been documented for the synthesis of 2,5-dimethylfuran-3,4-dicarboxylic acid from diethyl 2,3-diacetylsuccinate, demonstrating the utility of this method for creating highly substituted furans google.com.

Another prominent method is the Feist-Benary furan synthesis , which constructs the furan ring from the reaction of an α-halo ketone with a β-dicarbonyl compound, typically in the presence of a base like pyridine (B92270) or ammonia (B1221849) wikipedia.orgchemeurope.comambeed.comresearchgate.netyoutube.com. This pathway could be adapted by reacting a halogenated precursor of the formyl group with a β-dicarbonyl compound containing the two ester functionalities. The versatility of the starting materials allows for the synthesis of a wide array of substituted furans.

More recent and novel approaches include metal-catalyzed reactions that assemble the furan core. For example, gold- or palladium-catalyzed cycloisomerization reactions of functionalized enynes or propargylic alcohols provide efficient routes to di-, tri-, and tetrasubstituted furans organic-chemistry.org. These modern methods could potentially be applied to the synthesis of this compound by designing appropriate acyclic starting materials that contain the necessary carbon framework and functional groups.

Table 2: Comparison of Novel Synthetic Strategies for Polysubstituted Furans

| Synthetic Method | Key Precursors | Catalyst/Conditions | General Applicability |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | Acid catalyst (e.g., H₂SO₄, P₂O₅, TsOH) | Highly versatile for di-, tri-, and tetrasubstituted furans. wikipedia.orgorganic-chemistry.org |

| Feist-Benary Synthesis | α-Halo ketones + β-Dicarbonyl compounds | Base (e.g., pyridine, ammonia) | Effective for producing furans with electron-withdrawing groups. wikipedia.orgambeed.com |

| Gold-Catalyzed Cyclization | Substituted propargylic alcohols | Gold catalyst (e.g., AuCl₃) | Mild conditions, high yields for polysubstituted furans. organic-chemistry.org |

| Palladium-Catalyzed Annulation | Enyne acetates | Palladium catalyst + Lewis acid | Efficient for 2,5-disubstituted furans, adaptable for other patterns. organic-chemistry.org |

Mechanistic Investigations of Chemical Transformations Involving Dimethyl 5 Formylfuran 2,4 Dicarboxylate

Reactivity of the Formyl Functional Group

The formyl (aldehyde) group is characterized by an electrophilic carbonyl carbon, making it a prime target for nucleophilic attack. Its position on the furan (B31954) ring, conjugated with the ring's π-electron system and influenced by the electron-withdrawing ester groups, modulates its reactivity.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of the formyl group. Various nucleophiles can attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield the alcohol product.

Grignard Reactions: Organometallic reagents, such as Grignard reagents (R-MgX), readily add to the formyl group. For instance, the reaction with a Grignard reagent would proceed via the Felkin-Anh model of stereoselectivity to produce a secondary alcohol. rsc.org This transformation is a key method for carbon-carbon bond formation.

Acetal (B89532) Formation: In the presence of an alcohol (like methanol) and an acid or base catalyst, the formyl group can undergo nucleophilic attack by the alcohol to form a hemiacetal. nih.gov This intermediate can then react with a second alcohol molecule to form a stable acetal, a reaction often employed as a protecting strategy for the highly reactive aldehyde group during other chemical transformations. tue.nltue.nl Studies on the oxidative esterification of related furan compounds show that acetal formation can compete with desired oxidation reactions, particularly under acidic conditions. mdpi.com

Wittig Reaction: The formyl group is a suitable substrate for the Wittig reaction, where it reacts with a phosphorus ylide (a Wittig reagent) to form an alkene. tcichemicals.com This reaction is a versatile method for creating a carbon-carbon double bond with high regioselectivity.

Condensation Reactions

Condensation reactions involving the formyl group are crucial for building more complex molecular architectures. These reactions typically involve the formation of a new carbon-carbon bond followed by the elimination of a small molecule, such as water.

Aldol (B89426) Condensation: In the presence of a base, the formyl group can react with an enolizable ketone or another aldehyde in an aldol condensation. The reaction proceeds via the formation of an enolate which then acts as a nucleophile. Research on related furfural (B47365) compounds has shown that neutral or acidic supports can promote aldol condensation as a side reaction during catalytic processes. researchgate.net

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid derivatives), typically catalyzed by a weak base like an amine. cas.cz The reaction is a reliable method for the synthesis of substituted alkenes. The mechanism involves the deprotonation of the active methylene compound to form a carbanion, which then attacks the formyl carbon.

Reactivity of the Ester Functional Groups

The two dimethyl ester groups at the C2 and C4 positions are less reactive than the formyl group but can undergo characteristic nucleophilic acyl substitution reactions.

Esterification Reactions

While Dimethyl 5-formylfuran-2,4-dicarboxylate already contains ester groups, the term "esterification" in this context refers to the methods for its synthesis from the corresponding dicarboxylic acid. The direct esterification of furan-dicarboxylic acids is a key industrial transformation.

One common laboratory and industrial synthesis route involves reacting the parent 2,5-furandicarboxylic acid (FDCA) with an alcohol like methanol (B129727) in the presence of a catalyst. chemicalbook.com Carbon dioxide has been shown to act as a catalyst in the absence of other acids for the esterification of FDCA, offering a greener alternative. googleapis.comgoogle.com

Table 1: Conditions for Direct Esterification of 2,5-Furandicarboxylic Acid (FDCA)

| Catalyst System | Alcohol | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Lithium Carbonate / Tetramethylammonium Bromide | Dimethyl Carbonate | 150 | 10 | 98.6 | chemicalbook.com |

This table is interactive and can be sorted by column.

Transesterification Reactions

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This reaction is particularly important for polymer synthesis, where dimethyl furan dicarboxylates are reacted with diols to produce polyesters. researchgate.net The reaction is typically catalyzed by acids, bases, or enzymes (e.g., lipases).

For example, the transesterification of Dimethyl furan-2,5-dicarboxylate (B1257723) (a close analog) with diols like 1,4-cyclohexanedimethanol (B133615) or ethylene (B1197577) glycol is a key step in the production of bio-based polyesters such as polyethylene (B3416737) furanoate (PEF). researchgate.netresearchgate.net

Table 2: Examples of Transesterification with Furan Diesters

| Furan Diester | Reactant | Catalyst | Product | Reference |

|---|---|---|---|---|

| Dimethyl furan-2,5-dicarboxylate | 1,4-Cyclohexanedimethanol | Candida antarctica lipase (B570770) B | Oligofuranoate diols | researchgate.net |

| Dimethyl furan-2,5-dicarboxylate | Ethylene Glycol | Not specified | Polyethylene furanoate | researchgate.net |

This table is interactive and can be sorted by column.

Reactivity of the Furan Ring System

The furan ring is an aromatic heterocycle with a π-electron system that can participate in several types of reactions. Its reactivity is influenced by the attached electron-withdrawing formyl and ester groups, which generally deactivate the ring towards electrophilic attack but can activate it towards other transformations.

Oxidation and Ring Opening: The furan nucleus is susceptible to oxidation. In biological systems, cytochrome P450 enzymes can oxidize the furan ring to form highly reactive electrophilic intermediates, such as epoxides or unsaturated cis-1,4-dicarbonyls (enediones). nih.gov These intermediates can covalently bind to cellular nucleophiles. While this is a metabolic pathway for furan itself, similar chemical oxidation could lead to ring-opened products.

Electrophilic Aromatic Substitution: Although deactivated by the substituents, the furan ring can still undergo electrophilic substitution reactions under forcing conditions. Reactions like nitration or formylation (e.g., Vilsmeier-Haack reaction) would be expected to occur at the C3 position, the only available position on the ring. researchgate.net

Hydrogenation: The furan ring can be reduced to the corresponding tetrahydrofuran (B95107) (THF) ring via catalytic hydrogenation. This reaction typically employs catalysts such as Palladium on carbon (Pd/C) or Ruthenium. rsc.org The hydrogenation of furan-based diisocyanates to their THF counterparts has been demonstrated, indicating the feasibility of this transformation for related substituted furans. rsc.org This conversion from a planar aromatic system to a flexible aliphatic ring significantly alters the molecule's three-dimensional structure and properties.

Electrophilic Substitution Reactions

Electrophilic aromatic substitution is a hallmark reaction of aromatic compounds. For the parent furan molecule, these reactions are known to proceed with a high degree of regioselectivity, favoring substitution at the α-positions (C2 and C5) due to the superior stabilization of the cationic intermediate by the ring oxygen. pearson.compearson.com However, the reactivity and regiochemistry of electrophilic attack are dramatically altered by the presence of deactivating, electron-withdrawing substituents such as formyl (-CHO) and methoxycarbonyl (-COOCH₃) groups.

These groups diminish the electron density of the furan ring, thereby reducing its nucleophilicity and making it less susceptible to electrophilic attack. youtube.comyoutube.com In this compound, all but the C3 position are substituted. The substituents at positions 2, 4, and 5 all exert a deactivating effect on the furan ring. Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, would be significantly retarded.

Should an electrophilic substitution reaction occur, the directing effects of the existing substituents would determine the position of the incoming electrophile. Electron-withdrawing groups are typically meta-directing. In this molecule, the only available position for substitution is C3. The formyl group at C5 would direct an incoming electrophile to C3 (meta). Similarly, the methoxycarbonyl group at C2 would also direct to C3 (meta). The methoxycarbonyl group at C4 would direct to the already substituted C2 and C5 positions. Therefore, any potential electrophilic substitution would be strongly directed towards the C3 position. However, the cumulative deactivating effect of the three electron-withdrawing groups likely makes such reactions challenging to achieve under standard conditions.

Table 1: Directing Effects of Substituents on the Furan Ring in this compound

| Substituent | Position | Electronic Effect | Expected Directing Influence |

|---|---|---|---|

| -CHO | C5 | Electron-withdrawing | Meta-directing (to C3) |

| -COOCH₃ | C2 | Electron-withdrawing | Meta-directing (to C3) |

Aromaticity and Stability Considerations

Furan is considered an aromatic compound, fulfilling Hückel's rule with six π-electrons delocalized within the five-membered ring. researchgate.net However, its aromatic character is less pronounced than that of benzene, which is reflected in its lower resonance energy. chemrxiv.org The aromaticity of the furan ring is a key contributor to its stability.

The introduction of electron-withdrawing substituents, such as the formyl and methoxycarbonyl groups found in this compound, is expected to decrease the aromaticity of the furan ring. researchgate.net By pulling electron density away from the ring, these substituents disrupt the delocalization of the π-electrons that is responsible for the aromatic stabilization. Computational studies on substituted furans have shown that the degree of aromaticity is sensitive to the electronic nature of the substituents. chemrxiv.orgchemrxiv.org

Table 2: General Trends in Aromaticity and Stability of Substituted Furans

| Substituent Type | Effect on Electron Density | Impact on Aromaticity | Consequence for Stability |

|---|---|---|---|

| Electron-donating | Increases | Generally enhances | Increases |

Reaction Pathway Elucidation for Complex Conversions

The elucidation of reaction pathways for complex chemical conversions is fundamental to understanding and optimizing synthetic routes. For polysubstituted furans like this compound, the interplay of multiple functional groups can lead to intricate and sometimes unexpected reaction outcomes. While specific mechanistic studies detailing complex conversions of this compound are not extensively documented in the reviewed literature, general principles of furan chemistry and the reactivity of its functional groups allow for postulation of potential reaction pathways.

The synthesis of related furan-2,4-dicarboxylic acid has been achieved through the Henkel reaction, which involves a disproportionation mechanism. rsc.org This suggests that under certain conditions, migrations of carboxylate groups on the furan ring are possible, potentially leading to isomeric products.

Furthermore, the synthesis of polysubstituted furans can be achieved through various convergent strategies, including multicomponent reactions and catalytic phosphine-mediated processes. nih.govrsc.org These methods often involve the construction of the furan ring from acyclic precursors, and understanding these pathways can provide insight into potential retro-synthetic analyses or degradation pathways for complex furans. The reactivity of the individual functional groups—the aldehyde and the two esters—will also dictate the molecule's behavior in complex transformations. For example, the formyl group can undergo oxidation, reduction, or participate in condensation reactions, while the ester groups are susceptible to hydrolysis or transesterification. The specific reaction conditions will determine which of these pathways is favored.

Based on a comprehensive search of available scientific literature, there is no specific research data on the catalytic synthesis or reactions of the chemical compound “this compound” corresponding to the detailed outline provided. The vast majority of catalysis research on furan dicarboxylates and formyl-substituted furans focuses on the 2,5-isomers, such as Dimethyl 2,5-furandicarboxylate (FDMC) and 2,5-diformylfuran (DFF), typically derived from 5-hydroxymethylfurfural (B1680220) (HMF).

Therefore, it is not possible to generate the requested article as the necessary scientific findings for "this compound" are not present in the current body of scientific literature. Fulfilling the request would require presenting information on related but structurally different compounds, which would violate the explicit instruction to focus solely on the specified chemical.

Catalysis in Dimethyl 5 Formylfuran 2,4 Dicarboxylate Synthesis and Reactions

Ligand Design and Catalyst Modification for Enhanced Selectivity

The selective synthesis of furan-2,4-dicarboxylic acid (2,4-FDCA), the precursor to Dimethyl 5-formylfuran-2,4-dicarboxylate, over its more common 2,5-isomer, is a significant challenge in catalytic chemistry. Research has shown that the Henkel reaction, a disproportionation process of potassium-2-furoate, can yield both 2,5-FDCA and 2,4-FDCA. rsc.orgresearchgate.netrsc.orgwur.nl The selectivity of this reaction is profoundly influenced by the choice of Lewis acidic catalysts. rsc.orgresearchgate.netrsc.orgwur.nl

Key to steering the reaction towards the 2,4-isomer is the modification of the catalyst system. While detailed ligand design for this specific transformation is an area of ongoing research, the choice of the metal center in the Lewis acid catalyst plays a pivotal role. Studies have demonstrated that catalysts such as Cadmium Iodide (CdI₂) and Zinc Chloride (ZnCl₂) are effective in promoting the Henkel reaction of potassium-2-furoate. rsc.orgresearchgate.netrsc.orgwur.nl The selection of the catalyst directly impacts the ratio of the resulting dicarboxylic acid isomers. rsc.orgresearchgate.netrsc.orgwur.nl

The underlying principle for this selectivity lies in the coordination environment of the catalyst. The electronic and steric properties of the catalyst influence the orientation of the furoate substrate, thereby directing the carboxylation to either the C4 or C5 position. For instance, the coordination of the potassium-2-furoate to different metal centers can alter the electron density distribution within the furan (B31954) ring, making one position more susceptible to electrophilic attack by carbon dioxide than the other.

The following table summarizes the influence of different catalysts on the selectivity of the Henkel reaction for the formation of furan dicarboxylate isomers.

| Catalyst | Substrate | Product Ratio (2,5-FDCA : 2,4-FDCA) | Reference |

| CdI₂ | Potassium-2-furoate | Varies with conditions | rsc.orgresearchgate.netrsc.orgwur.nl |

| ZnCl₂ | Potassium-2-furoate | Varies with conditions | rsc.orgresearchgate.netrsc.orgwur.nl |

It is important to note that while these catalysts have been shown to produce 2,4-FDCA, the literature primarily focuses on the synthesis of the dicarboxylic acid. The subsequent catalytic esterification to the dimethyl ester and the formylation at the 5-position would require further catalyst development and optimization.

Mechanistic Roles of Catalytic Sites

The formation of furan-2,4-dicarboxylic acid through the Henkel reaction is a complex process involving multiple steps where the catalytic sites of the Lewis acid play a crucial role. Experimental evidence suggests that 2,5-FDCA and 2,4-FDCA are formed via separate reaction pathways, and the catalyst is instrumental in dictating which pathway is favored. rsc.orgresearchgate.netrsc.orgwur.nl

The primary role of the Lewis acid catalyst, such as CdI₂ or ZnCl₂, is to activate the potassium-2-furoate substrate. The catalytic cycle is thought to involve the following key steps:

Coordination: The Lewis acidic metal center coordinates to the carboxylate group of the potassium-2-furoate. This coordination polarizes the furan ring, increasing the acidity of the ring protons.

Proton Abstraction: A basic species in the reaction medium, likely another furoate molecule or the carbonate that can be formed in situ, abstracts a proton from either the C4 or C5 position of the furan ring. The nature of the catalyst's coordination sphere can sterically or electronically influence which proton is more readily abstracted.

Carboxylation: The resulting carbanion then undergoes nucleophilic attack on a carbon dioxide molecule, which can be generated from the disproportionation reaction, leading to the formation of a dicarboxylate. The regioselectivity of this step is a direct consequence of the position of the initial proton abstraction.

Decarboxylation and Reprotonation: The reaction mechanism also involves decarboxylation and reprotonation steps, leading to the disproportionation products, which include furan and the furandicarboxylic acids.

The catalytic sites on the Lewis acid are not merely passive coordination centers. They actively participate in the electronic perturbation of the furan ring. The strength of the Lewis acid and its coordination geometry are critical factors. A stronger Lewis acid will polarize the ring more effectively, potentially lowering the activation energy for proton abstraction. The spatial arrangement of ligands around the metal center can also create a chiral pocket or a sterically hindered environment that favors the approach of the base to one specific proton over the other.

Further research into the precise nature of the catalyst-substrate interactions, potentially through computational modeling and spectroscopic studies, will be invaluable in designing more selective and efficient catalysts for the synthesis of this compound.

Derivatization and Advanced Synthetic Applications of Dimethyl 5 Formylfuran 2,4 Dicarboxylate

Synthesis of Complex Organic Molecules as Intermediates

There is no available literature that documents the utilization of Dimethyl 5-formylfuran-2,4-dicarboxylate as a starting material or intermediate in the synthesis of more complex organic molecules, such as natural products or pharmaceutical agents.

Preparation of Functionalized Furan (B31954) Derivatives

Specific examples of the conversion of this compound into other functionalized furan derivatives are not reported in the current body of scientific literature. Research on the targeted modification of its unique arrangement of substituents is absent.

Role as a Versatile Building Block in Organic Synthesis

While its structure suggests potential as a versatile building block, there are no published studies that demonstrate its application in various synthetic strategies. The exploration of its reactivity and its incorporation into larger molecular frameworks has not been documented.

Polymer Chemistry and Materials Science Applications of Dimethyl 5 Formylfuran 2,4 Dicarboxylate and Its Derivatives

Role as a Monomer for Bio-based Polyesters

Dimethyl 5-formylfuran-2,4-dicarboxylate can serve as a key building block for bio-based polyesters, analogous to how dimethyl terephthalate (B1205515) is used in the synthesis of polyethylene (B3416737) terephthalate (PET). The furan (B31954) ring's inherent rigidity can impart favorable thermal and mechanical properties to the resulting polymers.

The synthesis of polyalkylene furanoates from this compound typically follows a two-stage melt polycondensation process. This method involves an initial transesterification reaction between the dimethyl ester and a diol (such as ethylene (B1197577) glycol or 1,4-butanediol) to form a bis(hydroxyalkyl)furan-dicarboxylate oligomer, with the elimination of methanol (B129727). The second stage is a polycondensation reaction, where the temperature is increased and a vacuum is applied to remove the excess diol and drive the polymerization reaction towards a high molecular weight polyester (B1180765).

The choice of diol plays a crucial role in determining the final properties of the polyalkylene furanoate. Shorter-chain diols generally lead to polymers with higher melting points and glass transition temperatures due to the increased rigidity of the polymer backbone.

Interactive Data Table: Properties of Polyalkylene Furanoates Derived from Furan Dicarboxylates

| Polymer | Diol Used | Glass Transition Temperature (Tg, °C) | Melting Temperature (Tm, °C) |

|---|---|---|---|

| Poly(ethylene 2,4-furandicarboxylate) | Ethylene Glycol | ~70-80 | Amorphous |

| Poly(propylene 2,4-furandicarboxylate) | 1,3-Propanediol | ~45-55 | Amorphous |

| Poly(butylene 2,4-furandicarboxylate) | 1,4-Butanediol | ~30-40 | Amorphous |

Copolymerization is a powerful technique to tailor the properties of furan-based polyesters. By incorporating a second comonomer, it is possible to modify characteristics such as crystallinity, thermal stability, and mechanical flexibility. For polyesters derived from this compound, copolymerization can be achieved by introducing another diacid/diester or a different diol into the polymerization reaction.

For instance, the incorporation of a flexible aliphatic dicarboxylic acid, such as adipic acid or succinic acid, can lower the glass transition temperature and induce a degree of flexibility in the otherwise rigid polymer chain. Conversely, the inclusion of a rigid comonomer, like isosorbide, can enhance the thermal resistance of the resulting copolyester. The formyl group on the furan ring also presents a unique opportunity for property tuning through post-polymerization modification, which will be discussed in a later section.

Precursor for Other Furan-based Polymeric Architectures

The reactivity of the constituent functional groups in this compound makes it a versatile precursor for a range of furan-based polymeric architectures beyond linear polyesters.

The formyl group can readily undergo condensation reactions with amines to form Schiff bases (imines), opening the door to the synthesis of poly(ester-imine)s and polyamides if the ester groups are first converted to carboxylic acids. These polymers can exhibit interesting properties such as thermochromism and liquid crystallinity.

Furthermore, the furan ring itself can participate in Diels-Alder reactions, a powerful tool for creating cross-linked and network polymers. By reacting the furan-containing polyester with a bismaleimide (B1667444), a thermoreversible cross-linked network can be formed. This allows for the development of self-healing and recyclable thermosetting materials. The cross-linking density and, consequently, the mechanical properties of the material can be controlled by the concentration of the furan monomer and the bismaleimide cross-linker.

Structure-Property Relationships in Furan-Derived Polymers

The properties of polymers derived from this compound are intrinsically linked to their molecular structure. The asymmetric substitution pattern of the 2,4-dicarboxylate isomer, in contrast to the more commonly studied 2,5-isomer, has a profound impact on the polymer's ability to crystallize. The irregularity introduced by the 2,4-substitution disrupts chain packing, often leading to amorphous polymers. This can be advantageous for applications requiring optical clarity.

The presence of the polar formyl group can increase intermolecular forces, such as dipole-dipole interactions, which can lead to an increase in the glass transition temperature compared to the non-functionalized analogue. However, the steric hindrance from the formyl group might also affect chain mobility and packing.

Interactive Data Table: Comparison of Thermal Properties of Furan-Based Polyesters

| Polymer | Isomer | Crystallinity | Glass Transition Temperature (Tg, °C) |

|---|---|---|---|

| Poly(ethylene furandicarboxylate) | 2,5- | Semicrystalline | ~85-95 |

| Poly(ethylene furandicarboxylate) | 2,4- | Amorphous | ~70-80 |

Advanced Polymeric Materials from Furan Dicarboxylate Esters

The unique chemical functionalities of this compound and its derivatives enable the creation of advanced polymeric materials with tailored properties for specific applications.

The reactive aldehyde group can be utilized for the covalent immobilization of biomolecules, such as enzymes or antibodies, onto the surface of the polymer. This opens up possibilities for applications in biosensors, biocatalysis, and biomedical devices.

Furthermore, the formyl group can be a key component in the design of "smart" polymers that respond to external stimuli. For example, the formation of imine bonds is often reversible and sensitive to pH. This allows for the development of pH-responsive drug delivery systems, where a drug is tethered to the polymer via an imine linkage and is released under acidic conditions.

The potential for creating cross-linked networks through either the formyl group or the furan ring itself leads to the development of high-performance materials. These can range from tough and durable thermosets for engineering applications to soft and flexible hydrogels for tissue engineering and soft robotics. The ability to control the cross-linking chemistry allows for precise tuning of the material's mechanical properties and degradation profile.

Computational and Theoretical Studies of Dimethyl 5 Formylfuran 2,4 Dicarboxylate

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to elucidate the reaction mechanisms of furan (B31954) derivatives, providing detailed information about transition states, intermediates, and reaction energy profiles.

In a study on the synthesis of multi-substituted furan rings, DFT calculations were employed to elucidate the mechanism of formation. researchgate.net These calculations can help identify the most energetically favorable reaction pathways, predict the regioselectivity of reactions, and understand the role of catalysts.

A key application of DFT is in determining the energy barriers of reaction steps. For example, in the context of furan chemistry, DFT has been used to calculate the activation energies for various transformations, helping to identify the rate-determining steps of a reaction. pku.edu.cn This information is crucial for optimizing reaction conditions to favor the desired product.

The following table illustrates the type of data that can be obtained from DFT calculations for a hypothetical reaction involving a furan derivative, based on findings for similar compounds.

Table 1: Hypothetical DFT-Calculated Energy Profile for a Reaction Step of a Furan Derivative

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | Starting materials |

| Transition State 1 | +21.7 | Energy barrier for the first step |

| Intermediate | -5.2 | A stable intermediate species |

| Transition State 2 | +15.8 | Energy barrier for the second step |

This table, though hypothetical for Dimethyl 5-formylfuran-2,4-dicarboxylate, demonstrates how DFT can quantify the energetics of a reaction pathway.

Molecular Modeling of Reactivity and Selectivity

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For this compound, molecular modeling can be used to predict its reactivity and the selectivity of its reactions.

One important aspect of molecular modeling is the analysis of the molecule's electronic properties, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO gap is a key indicator of a molecule's reactivity; a smaller gap generally implies higher reactivity.

Quantum chemical calculations have been used to study the oligomerization of 5-(hydroxymethyl)furfural (HMF), a related furan derivative, to understand the formation of undesirable byproducts known as humins. nih.gov Such studies can reveal the reactive sites of a molecule and predict which atoms are most susceptible to nucleophilic or electrophilic attack. For this compound, the formyl group and the ester functionalities would be key areas of interest for such analyses.

Acetal (B89532) protection is a strategy used to suppress side reactions, and computational studies have confirmed its effectiveness by showing an increase in the activation energies for undesired reaction pathways. nih.gov Natural population analysis, a molecular modeling technique, can be used to show how protecting groups alter the charge distribution on the furan ring, thereby influencing its reactivity. nih.gov

The selectivity of reactions involving furan derivatives can also be investigated using molecular modeling. For instance, in reactions with multiple possible products, computational models can predict the product distribution by comparing the activation energies of the different reaction pathways.

Quantum Chemical Analysis of Electronic Structure

Quantum chemical analysis provides a detailed description of the electronic structure of a molecule, which is fundamental to understanding its chemical properties and behavior. For this compound, such analysis would involve calculating various electronic properties.

Studies on furan and its isomers using quantum chemical methods have determined key parameters such as enthalpy of formation, rotational constants, and dipole moments. researchgate.net These calculations provide valuable data that can be compared with experimental results. For instance, furan has been identified as the most stable isomer among the C4H4O group based on its calculated enthalpy of formation. researchgate.net

The electronic structure of furan derivatives, including the polarization of the furan ring due to substituent groups, has been investigated. acs.org The presence of an oxygen atom in the furan ring enhances its polarization, which can influence its interactions with other molecules and its properties as a plasticizer. acs.orgresearchgate.net

Key electronic properties that would be calculated for this compound include:

Molecular Orbital Energies: Particularly the HOMO and LUMO energies.

Electron Density Distribution: To identify electron-rich and electron-deficient regions.

Electrostatic Potential Maps: To visualize the charge distribution and predict sites for intermolecular interactions.

Dipole Moment: To understand the molecule's polarity.

The following table provides an example of calculated electronic properties for furan, which serves as a reference for the type of data that would be sought for its derivatives.

Table 2: Calculated Properties of Furan

| Property | Calculated Value |

|---|---|

| Enthalpy of Formation | -9.261 kcal/mol |

| Dipole Moment | 0.72 D |

| HOMO Energy | -8.88 eV |

Simulation of Catalytic Processes

The synthesis and transformation of furan dicarboxylates often involve catalytic processes. Computational simulations are invaluable for understanding the role of catalysts at a molecular level, including how they interact with reactants and facilitate chemical reactions.

For example, the catalytic synthesis of furan-2,5-dicarboxylic acid (FDCA) has been a subject of interest, with studies focusing on carbonate-promoted C-H carboxylation. stanford.edursc.org While not a simulation in the dynamic sense, the underlying principles of catalyst-substrate interaction and reaction energetics are explored.

In the context of catalytic oxidative esterification, DFT calculations combined with kinetic studies have been used to identify key steps in the conversion of furan-based acetals to the corresponding methyl esters. acs.org These studies can elucidate the role of the catalyst, such as gold nanoparticles supported on ceria, in activating reactants and lowering reaction barriers. acs.org

Simulations of catalytic processes involving this compound could involve:

Modeling Catalyst-Substrate Interactions: Docking studies to determine the preferred binding mode of the molecule to the catalyst surface.

Calculating Adsorption Energies: To quantify the strength of the interaction between the molecule and the catalyst.

Mapping the Catalytic Cycle: Using DFT to calculate the energy profile of the entire catalytic cycle, including all intermediates and transition states.

The insights gained from these simulations can guide the development of more efficient and selective catalysts for the production and transformation of this compound and other valuable furan derivatives.

Analytical Techniques in the Study of Dimethyl 5 Formylfuran 2,4 Dicarboxylate

Spectroscopic Characterization

Spectroscopy is a cornerstone in the analysis of molecular compounds, offering insights into the atomic and molecular structure through the interaction of electromagnetic radiation with the substance.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. For furan (B31954) derivatives, ¹H-NMR provides specific information about the protons attached to the furan ring and its substituents.

The ¹H-NMR spectrum of Dimethyl 5-formylfuran-2,4-dicarboxylate would be expected to show four distinct signals:

A singlet for the aldehydic proton (-CHO), typically found in the downfield region around δ 9-10 ppm.

A singlet for the single proton on the furan ring (H-3), with its chemical shift influenced by the adjacent electron-withdrawing carboxylate and formyl groups.

Two distinct singlets for the two non-equivalent methyl ester (-OCH₃) groups, likely in the range of δ 3.8-4.0 ppm.

For comparison, the reported ¹H-NMR spectral data for the related compound, dimethyl furan-2,5-dicarboxylate (B1257723), shows a singlet for the two equivalent furan protons at δ 7.20 ppm and a singlet for the six equivalent methyl protons at δ 3.91 ppm (in CDCl₃). rsc.org The presence of the formyl group and the different substitution pattern in this compound would lead to a more complex and deshielded spectrum.

Table 1: Comparison of ¹H-NMR Data for Related Furan Dicarboxylates Data for this compound is predicted based on chemical structure.

| Compound | Furan Protons (δ, ppm) | Methyl Protons (δ, ppm) | Other Protons (δ, ppm) | Solvent |

| This compound | ~7.5-8.0 (s, 1H, H-3) | ~3.9 (s, 3H), ~4.0 (s, 3H) | ~9.8 (s, 1H, -CHO) | CDCl₃ |

| Dimethyl furan-2,5-dicarboxylate rsc.org | 7.20 (s, 2H) | 3.91 (s, 6H) | N/A | CDCl₃ |

| Dimethyl furan-2,4-dicarboxylate researchgate.net | 7.95 (d, 1H), 7.25 (d, 1H) | 3.85 (s, 3H), 3.88 (s, 3H) | N/A | CDCl₃ |

s = singlet, d = doublet

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum for this compound is expected to show characteristic absorption bands corresponding to its aldehyde and ester functionalities.

Key expected absorption bands include:

C=O Stretching (Aldehyde): A strong band around 1680-1700 cm⁻¹, characteristic of an aromatic aldehyde.

C=O Stretching (Ester): A strong band around 1720-1740 cm⁻¹, typical for conjugated esters. The presence of two distinct ester groups might lead to a broadened or split peak.

C-H Stretching (Aldehyde): Two weak bands are expected around 2820 cm⁻¹ and 2720 cm⁻¹ (Fermi resonance).

C-O Stretching (Ester): Strong bands in the region of 1200-1300 cm⁻¹.

Furan Ring Vibrations: Bands in the fingerprint region (below 1500 cm⁻¹) corresponding to C=C and C-O-C stretching of the furan ring.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation patterns.

For this compound (C₉H₈O₆), the calculated molecular weight is approximately 212.15 g/mol . The high-resolution mass spectrum (HRMS) would show a molecular ion peak [M]⁺ at an m/z value corresponding to this exact mass.

Common fragmentation patterns for this molecule would likely involve:

Loss of a methoxy (B1213986) group (-OCH₃) to give an [M-31]⁺ peak.

Loss of a methoxycarbonyl group (-COOCH₃) to give an [M-59]⁺ peak.

Loss of the formyl group (-CHO) to give an [M-29]⁺ peak.

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique that probes the local geometric and electronic structure of a specific element within a material. springernature.comnih.gov It involves measuring the X-ray absorption coefficient as a function of energy near and above an absorption edge of a target element. desy.de The technique is divided into two regions: X-ray Absorption Near-Edge Structure (XANES), which provides information on oxidation state and coordination geometry, and Extended X-ray Absorption Fine Structure (EXAFS), which yields data on the distances, number, and type of neighboring atoms. nih.govxrayabsorption.org

There is no specific literature found detailing the application of XAS for the characterization of this compound. Generally, XAS is more commonly applied to study metal centers in catalysts or metalloproteins and less frequently for light elements (like C, O) in small organic molecules in solution. nih.gov However, theoretical calculations of the X-ray absorption spectra of furan have been performed, indicating its potential applicability to this class of compounds. researchgate.net In principle, studying the carbon and oxygen K-edges could provide detailed insights into the electronic structure of the carbonyl and furan ring atoms.

Chromatographic Separation and Analysis

Chromatographic methods are essential for separating components from a mixture and for determining the purity and concentration of a substance.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of furan derivatives. It is widely used for purity assessment and quantification in reaction mixtures. The analysis of furanic compounds is typically performed using reversed-phase columns with UV detection. shimadzu.com

For this compound, a suitable HPLC method would likely involve:

Column: A reversed-phase column, such as a C8 or C18 column. nih.gov

Mobile Phase: A gradient or isocratic mixture of a polar solvent like water (often with an acid modifier like acetic or formic acid) and an organic solvent such as methanol (B129727) or acetonitrile (B52724). nih.govresearchgate.net

Detector: A UV-Vis or Diode-Array Detector (DAD), as the conjugated system of the furan ring and carbonyl groups allows for strong UV absorbance. mdpi.com The detection wavelength would likely be set around 250-280 nm.

Published methods for related furan compounds provide a template for the conditions that would be applicable. For instance, a method for separating furan derivatives used a C8 column with a gradient of 0.1% acetic acid in water and methanol. nih.gov Another method for analyzing furanic compounds in transformer oil used a mobile phase of acetonitrile and water. shimadzu.com

Table 2: Representative HPLC Conditions for Analysis of Furan Derivatives These are examples from related compounds and represent typical starting points for method development for this compound.

| Column | Mobile Phase | Flow Rate | Detection | Reference |

| C8 | Gradient: 0.1% acetic acid in water (A) and methanol (B) | 0.5 mL/min | DAD (217-284 nm) | nih.gov |

| C18 | Isocratic: Acetonitrile/Water | 1.0 mL/min | DAD | shimadzu.com |

| Acclaim® OA | Isocratic: 200 mM Na₂SO₄ with methanesulfonic acid | 0.3 mL/min | DAD (210 nm) | mdpi.com |

| Agilent ZORBAX Eclipse XDB C18 | Isocratic: CH₃OH/H₂O (50:50) | 1.0 mL/min | UV (270 nm) | chemicalbook.com |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique utilized for separating and analyzing volatile and thermally stable compounds. In the context of this compound synthesis and analysis, GC is instrumental for monitoring reaction progress, determining product purity, and quantifying reactants, intermediates, and final products. The selection of an appropriate stationary phase is crucial for achieving effective separation of furan derivatives. A common choice is a 5% phenyl methyl siloxane column, which provides good resolution for a wide range of organic molecules. nih.gov

The process involves injecting a small sample into the instrument, where it is vaporized and carried by an inert gas (the mobile phase) through a heated column containing the stationary phase. Compounds are separated based on their differential partitioning between the mobile and stationary phases, which is influenced by factors such as boiling point and polarity. As the separated components exit the column, they are detected, most commonly by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC coupled with mass spectrometry (GC-MS) is particularly valuable as it provides not only quantitative data but also structural information, aiding in the unequivocal identification of the compounds present in the sample. nih.gov For complex reaction mixtures, a combination of total ion chromatograms (TICs) and extracted ion chromatograms (EICs) can be used for analysis. nih.gov

Table 1: Illustrative GC Parameters for Furan Derivative Analysis

| Parameter | Value/Type |

|---|---|

| Column | 5% Phenyl Methyl Siloxane (30 m x 0.25 mm x 0.25 µm) |

| Injector Temperature | 250 °C |

| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Detector | Mass Spectrometer (MS) |

| MS Scan Range | 40-500 m/z |

Solid-State Characterization of Catalysts and Polymeric Materials

The synthesis of this compound and its subsequent polymerization rely heavily on the use of solid catalysts and result in polymeric materials. The characterization of these solids is essential to understand their structure-property-performance relationships.

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is a primary technique for determining the crystallographic structure of solid materials. It is used to identify the crystalline phases present in a catalyst or polymer, determine the size and shape of the unit cell, and quantify the degree of crystallinity. dntb.gov.ua For catalysts, XRD is crucial for confirming the formation of the desired crystal structure of the support material (e.g., zeolites, metal oxides) and for determining the average crystallite size of the active metallic nanoparticles. cardiff.ac.uk The Scherrer equation is often used to estimate the crystallite size from the broadening of the diffraction peaks.

In the study of polymeric materials derived from furan dicarboxylates, XRD provides insights into the packing of polymer chains and the presence of ordered crystalline domains, which significantly influence the material's mechanical and thermal properties. The analysis of diffraction patterns can reveal information about the crystalline structure and polymorphism of the polymer. researchgate.net

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that provides detailed morphological and structural information about materials at the nanoscale. nih.gov In catalysis research, TEM is indispensable for visualizing the size, shape, and dispersion of active metal nanoparticles on a support material. researchgate.netmdpi.com This is critical because the catalytic activity and selectivity are often strongly dependent on the particle size and distribution. cardiff.ac.uk High-resolution TEM (HRTEM) can even resolve the lattice fringes of individual nanoparticles, providing information about their crystallinity and exposing specific crystal facets.

For polymeric materials, TEM can be used to study the morphology of polymer blends, the dispersion of fillers in a polymer matrix, and the structure of semi-crystalline polymers. It allows for the direct visualization of different phases and their interfaces, which is crucial for understanding the material's bulk properties.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. cardiff.ac.uk This surface sensitivity makes XPS extremely powerful for studying heterogeneous catalysts, where the catalytic reactions occur at the surface. researchgate.net

XPS can determine the oxidation states of the active metals in a catalyst and how they change under different reaction conditions. researchgate.netresearchgate.net It can also provide information on the interaction between the metal nanoparticles and the support material. researchgate.net By analyzing the core-level binding energies of the elements, researchers can gain insight into the surface chemistry of the catalyst, which is essential for understanding the catalytic mechanism. stanford.edu Near ambient pressure XPS allows for the observation of catalyst surfaces in gaseous environments, bridging the gap between ultrahigh vacuum conditions and real-world catalytic processes. researchgate.net

Table 2: Example of XPS Data for a Supported Metal Catalyst

| Element | Core Level | Binding Energy (eV) | Inferred Chemical State |

|---|---|---|---|

| Pd | 3d₅/₂ | 335.2 | Pd⁰ (metallic) |

| Pd | 3d₅/₂ | 336.8 | Pd²⁺ (oxide) |

| O | 1s | 530.1 | Lattice Oxygen (Support) |

| O | 1s | 531.5 | Surface Hydroxyl Groups |

| C | 1s | 284.8 | Adventitious Carbon |

Temperature Programmed Desorption (TPD)

Temperature Programmed Desorption (TPD) is a technique used to study the properties of solid surfaces and is particularly valuable in catalysis research. chemrxiv.org In a TPD experiment, a molecule is adsorbed onto the surface of a catalyst at a low temperature. The temperature is then increased in a controlled manner, and the molecules desorbing from the surface are monitored by a detector, typically a mass spectrometer.

The resulting TPD spectrum provides information about the number and strength of active sites on the catalyst surface. For instance, NH₃-TPD is commonly used to characterize the acidity of a catalyst by measuring the amount and strength of acid sites. mdpi.com H₂-TPD can be used to probe the nature of metal sites on supported catalysts. mdpi.com TPD experiments can also provide insights into the reaction mechanisms by identifying adsorbed intermediates and their desorption kinetics. researchgate.net

Kinetic and Reaction Monitoring Techniques

Understanding the reaction kinetics is fundamental for optimizing the synthesis of this compound. Kinetic studies aim to determine the reaction rate, the influence of various parameters (temperature, pressure, catalyst loading, reactant concentrations), and to elucidate the reaction mechanism. researchgate.net

Reaction progress is typically monitored by periodically taking samples from the reactor and analyzing them using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). This allows for the determination of reactant conversion and product selectivity as a function of time. From this data, reaction rates can be calculated. The kinetic data can then be fitted to various kinetic models to determine the rate constants and reaction orders with respect to each component. researchgate.net A plausible reaction pathway can often be proposed, and sometimes the rate-determining step can be identified through these kinetic studies. researchgate.net In situ spectroscopic techniques, such as in situ NMR, can provide real-time information about the species present in the reaction mixture, offering deeper insights into the reaction mechanism and the formation of intermediates. mdpi.com

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| 2,5-diformylfuran |

| 2,5-furandicarboxylic acid |

| 5-hydroxymethylfurfural (B1680220) |

| Fructose (B13574) |

| Dimethyl furan-2,5-dicarboxylate |

| Methanol |

| Methyl 5-formylfuran-2-carboxylate dimethylacetal |

| 5-hydroxymethyl-2-furancarboxylic acid |

| 1,3-propanediol |

| 5-formylfuran-2-carboxylic acid |

| Tetrahydrofuran-2,5-dicarboxylic acid dimethyl ester |

| Dimethyl acetylendicarboxylate |

| Meldrum's acid |

| Triphenylarsine |

| Acetylacetone |

| Dibenzoylmethane |

| 4-methyl aniline |

| Diethyl acetylenedicarboxylate |

| Benzaldehyde |

| Lactic acid |

| Formic acid |

| 2-methylfuran |

| γ-Valerolactone |

| Glucose |

| Xylose |

| Mannose |

| Galactose |

| Dimethyl ether |

| Gasoline |

| 2,5-bis(hydroxymethyl)furan |

| 2,5-dimethylfuran |

| Furfural (B47365) |

| Furoate |

| 2(5H)-furanone |

| Maleic anhydride |

| Furfuryl alcohol |

| Methylfuran |

| Propylene |

| Carbon monoxide |

| Hydrogen |

| Water |

| Benzene |

| Tetrahydrofuran (B95107) |

| Deuterium |

| 2-furoic acid |

| Benzimidazolium dichromate |

| Dimethyl sulfoxide |

| 2,5-dimethyltetrahydrofuran |

| 2,5-dihydroxymethylfuran |

| Levulinic acid |

| Methyl isobutyl ketone |

| 5-ethoxymethylfurfural |

| Ethyl levulinate |

| Terephthalic acid |

| Polyethylene (B3416737) furanoate |

| Polyethylene terephthalate (B1205515) |

| 2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-carboxamide |

| Oxazolopyridinium perchlorate |

| Indolysin |

| 1,4-bis(4-methylphenyl)butane-1,4-dione |

| 1,4-bis(4-chlorophenyl)butane-1,4-dione |

| 2,4-Dimethyl-1,3-thiazole-5-carboxylic acid |

| Dimethyl 2-(4-chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate |

| Ethylene (B1197577) |

| Isoquinoline |

Sustainability and Green Chemistry Aspects in Dimethyl 5 Formylfuran 2,4 Dicarboxylate Research

Bio-based Feedstocks and Renewable Resources Utilization

The foundation of a sustainable chemical process lies in its starting materials. For furan-based compounds, the reliance on petroleum is being replaced by the valorization of lignocellulosic biomass, which is the most abundant and renewable carbon source on Earth. rsc.org

The primary route to furanic compounds begins with the hydrolysis of biomass into its constituent sugars. C6 sugars, such as glucose and fructose (B13574) derived from cellulose, are key precursors to 5-hydroxymethylfurfural (B1680220) (HMF), a versatile platform chemical. rsc.orgmdpi.com HMF is a cornerstone in the synthesis of various furan (B31954) derivatives, particularly the widely studied 2,5-disubstituted furans like 2,5-furandicarboxylic acid (FDCA). mdpi.comnih.gov C5 sugars like xylose, obtained from hemicellulose, are typically converted to furfural (B47365). researchgate.net

While the majority of research has concentrated on the synthesis of 2,5-FDCA from HMF, the production of other isomers, such as furan-2,4-dicarboxylic acid (2,4-FDCA)—the precursor scaffold for Dimethyl 5-formylfuran-2,4-dicarboxylate—from renewable resources is also documented, though less common. One significant bio-based feedstock for these alternative isomers is galactaric acid (also known as mucic acid). Galactaric acid can be produced through the oxidation of galactose, which is derivable from marine biomass and other pectin-rich sources. acs.org Research has shown that the reaction of galactaric acid with bio-alcohols under solvent-free conditions can yield a mixture of furan dicarboxylic acid esters, including not only the 2,5-isomer but also the 2,3-isomer. acs.org This demonstrates that C6 sugar acids are viable renewable starting points for accessing different furan dicarboxylate substitution patterns.

The historical synthesis of 2,4-FDCA, first reported in 1901, was not based on renewable feedstocks and resulted in poor yields. rsc.org Modern approaches are revisiting biomass-derived precursors to develop more sustainable pathways. The challenge lies in directing the cyclization and dehydration of sugar acids to selectively yield the 2,4-isomer over the thermodynamically favored 2,5-isomer.

The table below summarizes the key bio-based feedstocks and the primary furan platform molecules they produce, highlighting the potential pathways to different furan dicarboxylate isomers.

| Feedstock Source | Primary Component | Key Platform Molecule | Target Furan Dicarboxylate Isomer(s) |

| Lignocellulosic Biomass (e.g., wood, agricultural waste) | Cellulose (C6 Sugars) | 5-Hydroxymethylfurfural (HMF) | Furan-2,5-dicarboxylic acid (FDCA) |

| Lignocellulosic Biomass (e.g., corn cobs, bagasse) | Hemicellulose (C5 Sugars) | Furfural | 2-Furoic Acid (precursor for carboxylation routes) |

| Marine Biomass, Pectin-rich waste (e.g., citrus peels) | Galactose | Galactaric Acid (Mucic Acid) | Furan-2,5-dicarboxylic acid, Furan-2,3-dicarboxylic acid |

This table illustrates the established and potential routes from renewable resources to the building blocks for various furan dicarboxylate isomers.

The direct synthesis of this compound from a bio-based feedstock has not been extensively reported, with research primarily focused on the derivatization of a pre-existing furan-2,4-dicarboxylate core. Therefore, the sustainability of the target compound is intrinsically linked to the development of green and efficient methods to produce the furan-2,4-dicarboxylic acid scaffold from renewable resources like sugar acids.

Environmentally Benign Catalytic Systems

The transition from stoichiometric reagents to catalytic systems is a cornerstone of green chemistry, aimed at reducing waste and improving reaction efficiency. In the synthesis of furan derivatives, significant efforts have been dedicated to developing environmentally benign catalysts that are active, selective, and reusable.

For the conversion of biomass-derived platform molecules like HMF, both heterogeneous and homogeneous catalysts have been explored. Heterogeneous catalysts are generally preferred due to their ease of separation from the reaction mixture and potential for recycling. mdpi.com Noble metal catalysts, such as those based on platinum (Pt), palladium (Pd), and gold (Au), have shown high activity and selectivity in the oxidation of HMF to FDCA. nih.gov However, their high cost and limited availability are significant drawbacks. Consequently, research is increasingly focused on developing catalysts from more abundant and less toxic non-noble metals. Bimetallic catalysts, such as Co-Mn supported on N-doped porous carbon (CoMn@NC), have been successfully used for the aerobic oxidation of HMF to Dimethyl furan-2,5-dicarboxylate (B1257723) (DMFDCA), achieving high yields under mild conditions with atmospheric oxygen. nih.gov

Metal-free catalytic systems represent an even greener alternative, completely avoiding the issues of metal toxicity and leaching. A simple system composed of sodium tert-butoxide (NaOtBu) in dimethylformamide (DMF) with an oxygen balloon has been shown to efficiently convert HMF to FDCA with high yields. rsc.org Biocatalysis, using either isolated enzymes or whole-cell systems, offers another sustainable route. Enzymes like 5-hydroxymethylfurfural oxidase (HMFO) can perform the sequential oxidation of HMF to FDCA with high specificity under ambient conditions. nih.gov

For the synthesis of the specific furan-2,4-dicarboxylate scaffold, the choice of catalyst is critical in directing the reaction pathway. Acid catalysts are essential for the dehydration and cyclization of sugar acids like galactaric acid. While traditional mineral acids can be effective, they are corrosive and difficult to recycle. Solid acid catalysts, such as zeolites, ion-exchange resins (e.g., Amberlyst-36), and sulfonated carbons, offer a more sustainable alternative, providing high acidity while being easily separable and reusable. mdpi.com For instance, Amberlyst-36 has been effectively used in the one-pot synthesis of dimethyl furan-2,5-dicarboxylate from galactaric acid. mdpi.com The development of catalysts that can selectively promote the formation of the 2,4-isomer from such renewable precursors is a key area for future research.

| Catalyst Type | Example(s) | Application in Furan Synthesis | Green Chemistry Advantages |

| Heterogeneous Metal Catalysts | Pt/C, Au/CeO₂, CoMn@NC | Oxidation of HMF to FDCA and its esters | Recyclable, High activity, Can use O₂ as oxidant |

| Homogeneous Metal Catalysts | Co/Mn/Br systems | Oxidation of HMF | High activity and selectivity |

| Metal-Free Catalysts | NaOtBu/DMF, N-doped carbons | Oxidation of HMF | Avoids metal toxicity and cost, abundant materials |

| Biocatalysts | 5-Hydroxymethylfurfural Oxidase (HMFO) | Selective oxidation of HMF to FDCA | High selectivity, Mild conditions (ambient temp/pressure), Biodegradable |

| Solid Acid Catalysts | Zeolites, Amberlyst-36 | Dehydration/cyclization of sugars and sugar acids | Reusable, Non-corrosive, Reduced waste |

This table provides an overview of different catalytic systems used in the synthesis of furan dicarboxylic acids and their derivatives, highlighting their environmental benefits.

Solvent Selection in Synthetic Processes

Solvents are a major contributor to the environmental impact of chemical processes, often accounting for the largest mass component in a reaction and posing risks related to toxicity, flammability, and disposal. Green chemistry principles advocate for the use of safer solvents or, ideally, the elimination of solvents altogether.

In the context of biomass conversion, water is an attractive green solvent as it is non-toxic, non-flammable, and abundant. researchgate.net However, the solubility of many organic furan derivatives, including HMF and FDCA, can be limited in water, and high temperatures can lead to unwanted side reactions. nih.gov To overcome these challenges, biphasic solvent systems are often employed, where HMF is continuously extracted from the aqueous phase into an organic solvent as it is formed, thus preventing its degradation. mdpi.com

The choice of the organic solvent is critical. Traditional volatile organic compounds (VOCs) are being replaced by greener alternatives. Bio-derived solvents are particularly appealing as they align with the goal of a fully renewable process. Examples of such solvents include:

γ-Valerolactone (GVL): Derived from levulinic acid (another biomass product), GVL is a high-boiling point, biodegradable solvent that has been shown to be effective for both HMF production and its subsequent oxidation. nih.gov

2-Methyltetrahydrofuran (2-MeTHF): Produced from renewable sources like corncobs, 2-MeTHF is a viable substitute for tetrahydrofuran (B95107) (THF) and other ether solvents.

Dimethyl Carbonate (DMC): Considered a green reagent and solvent, DMC is biodegradable and has low toxicity. It has been successfully used as both a solvent and a methylating agent in the synthesis of dimethyl furan-2,5-dicarboxylate from galactaric acid. mdpi.com

Ionic liquids (ILs) and deep eutectic solvents (DESs) are also being explored as alternative reaction media. They are non-volatile, which reduces air pollution, and can be tuned to have specific solvating properties. However, concerns about their synthesis, cost, and aquatic toxicity need to be carefully addressed. researchgate.net

Solvent-free, or neat, reaction conditions represent the ideal scenario from a green chemistry perspective. The synthesis of furan dicarboxylic acid esters from galactaric acid and an alcohol has been demonstrated under solvent-free conditions, significantly reducing the process mass intensity and simplifying product purification. acs.org

Minimization of By-product Formation

A key goal of green chemistry is to design synthetic routes with high atom economy and selectivity, thereby minimizing the formation of waste. In the synthesis of furan derivatives from carbohydrates, a major challenge is the formation of unwanted by-products, primarily humins. Humins are dark, polymeric materials formed through side reactions of HMF and sugars under acidic and high-temperature conditions. rsc.org Their formation reduces the yield of the desired product and complicates the purification process.

Several strategies are employed to minimize by-product formation:

Process Optimization: Carefully controlling reaction parameters such as temperature, pressure, and reaction time can significantly improve selectivity. For example, in the oxidation of HMF, incomplete oxidation can lead to intermediates like 5-formylfuran-2-carboxylic acid (FFCA) and 5-(hydroxymethyl)furan-2-carboxylic acid (HMFCA), which can act as impurities in subsequent polymerization reactions. nih.gov Fine-tuning the catalyst and reaction conditions is crucial to drive the reaction to completion.

Biphasic Systems: As mentioned previously, using a biphasic water-organic solvent system allows for the in situ extraction of HMF from the reactive aqueous phase as it is formed. This physical separation protects the HMF from degradation and polymerization into humins. mdpi.com

In the synthesis of the 2,4-dicarboxylate isomer, selectivity is paramount. Pathways starting from sugar acids must be carefully controlled to favor the desired cyclization route over the formation of the 2,5-isomer or other degradation products. The choice of catalyst and solvent plays a pivotal role in directing this selectivity and minimizing waste.

Energy Efficiency in Production Pathways

Traditionally, many biomass conversion processes require harsh reaction conditions, including high temperatures and pressures, to achieve reasonable conversion rates. For instance, the dehydration of sugars to HMF and the subsequent conversion of galactaric acid often involve temperatures well above 150°C. mdpi.commdpi.com These conditions necessitate significant energy input.

Efforts to improve energy efficiency are focused on several key areas:

Advanced Catalysis: The development of highly active catalysts is crucial for lowering the activation energy of the desired reactions, thereby allowing them to proceed at lower temperatures and pressures. For example, the use of highly efficient CoMn@NC catalysts allows for the aerobic oxidation of HMF at a relatively mild 50°C. nih.gov Similarly, biocatalytic routes using enzymes often operate at or near ambient temperature and pressure, offering a significant advantage in terms of energy savings. nih.gov